Diisopentyl sulfide
Overview
Description
Diisopentyl sulfide, also known as Bis (3-methylbutyl) sulfide or Isoamyl sulfide, is a type of chemical entity . It is a chemical compound with a molecular formula of C₁₀H₂₂S . It is a clear liquid with a mild, sweet odor .
Synthesis Analysis
This compound can be synthesized through a process involving an alkyl halide, thiourea, triethylamine, and tetrachloromethane in wet glycerol . The mixture is stirred magnetically at 50 °C for 12-24 hours. Then water is added to the reaction mixture and the reaction is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 10 non-H bonds, 6 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis
This compound is a clear liquid . Its molecular weight is 174.35 daltons . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.Scientific Research Applications
Renewable Energy Applications
Recent advances in metal sulfides, including diisopentyl sulfide, show significant promise in renewable energy applications. Metal sulfides are semiconducting compounds with tunable electronic, optical, physical, and chemical properties. They are particularly relevant for hydrogen energy production through methods like electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting. These materials demonstrate novel functional properties due to their diverse chemical, physical, and electronic phenomena, making them crucial in the development of future energy materials (Chandrasekaran et al., 2019).
Sensory Applications
This compound plays a role in the development of highly sensitive fluorescent probes. These probes, like DCN-S, based on dicyanoisopentanone, utilize dithioether and ester groups for detecting hydrogen sulfide (H2S). The sensitivity of such probes to H2S is crucial in various applications, including endogenous and exogenous imaging in living cells (Wang et al., 2019).
Supramolecular Binding
Research on supramolecular binding of sulfide and hydrosulfide anions in water has shown the importance of metal sulfides in medical research. These studies have utilized substances like this compound for slowing down the release of these anions in water, highlighting their potential in medicinal applications (Vazquez & Šindelář, 2018).
Environmental Applications
This compound has been explored in the context of environmental remediation, particularly in processes like Acid Mine Drainage (AMD) treatment and industrial hydrometallurgical processes. Its involvement in metal sulfide precipitation is crucial in these areas, contributing to the development of more efficient and eco-friendly treatment methods (Lewis, 2010).
Thermoelectric Materials
Metal sulfides, such as this compound, have been a subject of extensive research as promising thermoelectric materials. Their low cost, low toxicity, and abundance make them ideal for future commercial applications in energy-efficient technologies (Ge et al., 2016).
Biomedical Applications
In the field of biomedical research, metal sulfides including this compound, have been used in the synthesis of copper sulfide nanoparticles. These nanoparticles are explored for their applications in molecular imaging, cancer therapy, drug delivery, and theranostic applications, owing to their photothermal properties and versatility (Goel et al., 2014).
Polymer and Materials Science
Sulfur-based reactions, involving compounds like this compound, are integral in modern polymer and materials science. Research in this area includes development of polymers with unique optical and mechanical properties, demonstrating sulfur's versatility and importance in materials science (Boyd, 2016).
Safety and Hazards
While specific safety and hazard information for Diisopentyl sulfide is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation in the working area .
Future Directions
The market for Diisopentyl sulfide has been experiencing steady growth due to several factors. One key trend driving the growth of the market is the increasing demand for personal care and cosmetic products . The growing awareness regarding personal hygiene and cleanliness has also contributed to the market growth . The Asia-Pacific region, in particular, offers lucrative growth opportunities for market players operating in this sector .
Mechanism of Action
Target of Action
Diisopentyl sulfide primarily targets Palladium (II) . Palladium (II) is a metal extensively used in various industries such as automobile, chemical, and electronic industry . The interaction of this compound with Palladium (II) is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Mode of Action
This compound interacts with its target, Palladium (II), by forming a 2:1 adduct . This adduct, known as Pd(DIS)2Cl2, is a square-planar complex where this compound acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the this compound .
Biochemical Pathways
It’s known that sulfur-containing compounds like this compound can influence thesulfur cycle . The sulfur cycle encompasses a series of complex aerobic and anaerobic transformations of sulfur-containing molecules, influencing biological carbon transfers and other biogeochemical cycles .
Pharmacokinetics
It’s known that this compound can be used in an extractant for palladium (ii) from hydrochloric acid media . Factors such as this compound concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase were studied .
Result of Action
The interaction of this compound with Palladium (II) results in the formation of a 2:1 adduct, Pd(DIS)2Cl2 . This adduct is a square-planar complex where this compound acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the this compound . This interaction is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the extraction of Palladium (II) from hydrochloric acid media using this compound is influenced by factors such as this compound concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase .
properties
IUPAC Name |
3-methyl-1-(3-methylbutylsulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWNTJADCWFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060264 | |
Record name | Butane, 1,1'-thiobis[3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
544-02-5 | |
Record name | 1,1′-Thiobis[3-methylbutane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,1'-thiobis(3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1'-thiobis[3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1'-thiobis[3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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